Diphosphoric acid, tetraammonium salt

Description

BenchChem offers high-quality Diphosphoric acid, tetraammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphosphoric acid, tetraammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

13765-35-0 |

|---|---|

Formule moléculaire |

H7NO7P2 |

Poids moléculaire |

195.01 g/mol |

Nom IUPAC |

azanium;phosphono hydrogen phosphate |

InChI |

InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

IYNIYQPKWZYHRQ-UHFFFAOYSA-N |

SMILES |

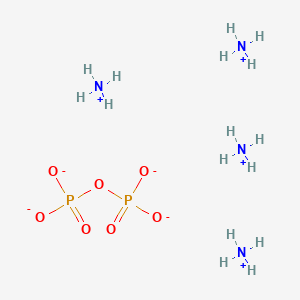

[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |

SMILES canonique |

[NH4+].OP(=O)(O)OP(=O)(O)[O-] |

Autres numéros CAS |

13765-35-0 |

Numéros CAS associés |

27796-66-3 13813-81-5 |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Tetraammonium Pyrophosphate Chemical Properties & Applications

This in-depth technical guide details the chemical properties, synthesis, and applications of Tetraammonium Pyrophosphate , designed for researchers and drug development professionals.

Executive Summary

Tetraammonium pyrophosphate ([(NH₄)₄P₂O₇]; CAS: 13765-35-0) is the fully ammoniated salt of pyrophosphoric acid. Distinct from its highly alkaline sodium counterpart (Tetrasodium Pyrophosphate, TSPP), the ammonium variant offers unique solubility profiles, lower pH alkalinity, and specific utility in systems where sodium ions are detrimental (e.g., specific biological buffers, ash-free chemical synthesis, and high-performance liquid fertilizers). This guide analyzes its physicochemical stability, hydrolysis kinetics, and role as a sequestering agent.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| Chemical Name | Tetraammonium Pyrophosphate |

| Synonyms | Ammonium Pyrophosphate; Pyrophosphoric acid, tetraammonium salt |

| CAS Number | 13765-35-0 |

| Molecular Formula | (NH₄)₄P₂O₇ |

| Molecular Weight | 246.10 g/mol |

| Structure | Two phosphate groups linked by a phosphoanhydride bond (P-O-P), neutralized by four ammonium cations.[1][2][3] |

Structural Diagram (DOT Visualization)

The following diagram illustrates the dissociation and the vulnerable phosphoanhydride bond subject to hydrolysis.

Caption: Dissociation and hydrolysis pathway of tetraammonium pyrophosphate.[4]

Physicochemical Properties[5][6][7][8][9][10][11][12][13][14]

Solubility & Hygroscopicity

Tetraammonium pyrophosphate is highly water-soluble , significantly exceeding the solubility of sodium pyrophosphate. This property is exploited in the formulation of high-analysis liquid fertilizers (e.g., 10-34-0 grades) where preventing precipitation is critical.

-

Hygroscopicity: The solid salt is hygroscopic and can deliquesce in high humidity, necessitating storage in tightly sealed containers.

pH Profile & Buffering

Unlike Tetrasodium Pyrophosphate (pH ~10.2 for a 1% solution), Tetraammonium Pyrophosphate solutions are mildly alkaline to neutral .

-

Estimated pH (1% aq): ~8.0 – 9.0

-

Mechanism: The pH is determined by the balance between the hydrolysis of the pyrophosphate anion (acting as a base,

) and the dissociation of the ammonium cation (acting as a weak acid,

Thermal Stability

The compound is thermally unstable compared to metal salts.

-

Decomposition: Upon heating (>150°C), it releases ammonia gas (

), reverting to acidic pyrophosphates or condensing further into polyphosphoric acid/polyphosphates. -

Reaction:

(Simplified)

Synthesis & Manufacturing

The synthesis typically involves the direct neutralization of pyrophosphoric acid (or superphosphoric acid) with anhydrous ammonia or ammonium hydroxide.

Reaction Workflow:

-

Precursor Preparation: Dehydration of Orthophosphoric acid (

) to form Pyrophosphoric acid ( -

Ammoniation: Controlled addition of Ammonia (

) under cooling to prevent hydrolysis of the P-O-P bond. -

Crystallization: Precipitation using ethanol or spray drying (carefully controlled temperature) to obtain the solid salt.

Caption: Industrial synthesis pathway via ammoniation of pyrophosphoric acid.

Mechanistic Applications

Metal Chelation & Sequestration

Similar to EDTA and sodium pyrophosphate, the tetraammonium variant acts as a bidentate ligand. It effectively sequesters divalent cations (

-

Mechanism: The pyrophosphate anion forms soluble complexes with metal ions, preventing precipitation.

-

Advantage: In applications requiring "ash-free" results (e.g., catalyst preparation or electronics), the ammonium salt is preferred because calcination removes the cation completely (

leaves), leaving no sodium residue.

Biological & PCR Applications

While less common than dNTPs, pyrophosphate is a byproduct of DNA polymerization. Tetraammonium pyrophosphate is used as a reagent in:

-

Pyrophosphorolysis: The reverse reaction of DNA polymerization.

-

Buffers: Used where sodium ions might interfere with enzyme kinetics or protein folding.

Flame Retardants

Ammonium pyrophosphate is a key component in intumescent flame retardant systems.[5]

-

Action: Upon exposure to fire, it decomposes to release non-flammable ammonia gas (diluting oxygen) and forms a phosphoric acid char layer that insulates the substrate.

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a 100 mM Tetraammonium Pyrophosphate stock solution (pH 8.5).

Materials:

-

Tetraammonium Pyrophosphate solid (MW: 246.10 g/mol ).

-

Nuclease-free water (for biological applications).

-

Ammonium Hydroxide (to adjust pH if necessary).

Procedure:

-

Weighing: Weigh 2.46 g of Tetraammonium Pyrophosphate.

-

Dissolution: Add to 80 mL of deionized/nuclease-free water. Stir until completely dissolved (dissolution is endothermic; solution may cool).

-

pH Adjustment: Measure pH. It should be naturally around 8-9. If a specific pH (e.g., 8.5) is required, adjust carefully with dilute Ammonium Hydroxide or Phosphoric Acid. Avoid using NaOH or HCl to maintain ion purity.

-

Final Volume: Bring volume to 100 mL with water.

-

Filtration: Filter through a 0.22 µm membrane if sterility is required.

-

Storage: Store at 4°C. Note: Aqueous solutions are subject to slow hydrolysis to orthophosphate, especially at higher temperatures or acidic pH. Use fresh or freeze aliquots.

Safety & Toxicology (SDS Summary)

| Hazard Class | Description |

| Inhalation | May cause respiratory irritation. Decomposes to release Ammonia gas.[5] |

| Skin/Eye Contact | Irritant.[6][7][8] Prolonged contact may cause dermatitis. |

| Handling | Use in a fume hood if heating is involved. Wear gloves and safety goggles. |

| Storage | Store in a cool, dry place away from strong oxidizers and strong bases (which release ammonia). |

References

-

PubChem. (n.d.). Tetraammonium pyrophosphate (Compound).[7][9][10] National Library of Medicine. Retrieved from [Link]

- Tennessee Valley Authority. (1968). Production of Ammonium Pyrophosphates and By-Product Calcium Fluoride. U.S. Patent 3,362,785.

- Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology (6th ed.). CRC Press.

- Toy, A. D. F., & Walsh, E. N. (1987). Phosphorus Chemistry in Everyday Living. American Chemical Society.

Sources

- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Mintchem Ammonium pyrophosphate (APP) Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 6. Tetrasodium pyrophosphate - Safety Data Sheet [chemicalbook.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. valudor.com [valudor.com]

- 9. fao.org [fao.org]

- 10. EG-Verzeichnis - ECHA [echa.europa.eu]

An In-depth Technical Guide to the Solubility of Tetraammonium Pyrophosphate in Organic Solvents

Preamble: Navigating the Uncharted Waters of Solubility

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide serves as a foundational resource on a topic of critical importance yet sparse direct literature: the solubility of tetraammonium pyrophosphate in organic solvents. In the realm of pharmaceutical sciences, understanding and manipulating the solubility of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of formulation development, reaction engineering, and purification strategies. Tetraammonium pyrophosphate [(NH₄)₄P₂O₇], with its potential applications as a phosphorylating agent, a precursor in materials science, and a component in novel formulation strategies, presents a unique set of challenges and opportunities.

Tetraammonium Pyrophosphate: A Molecule of Interest

Tetraammonium pyrophosphate is an inorganic salt with the chemical formula (NH₄)₄P₂O₇. It is comprised of four ammonium cations (NH₄⁺) and a pyrophosphate anion (P₂O₇⁴⁻). The presence of multiple hydrogen bond donors in the ammonium ions and numerous hydrogen bond acceptors in the pyrophosphate anion dictates its strong intermolecular interactions and, consequently, its solubility characteristics.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | (NH₄)₄P₂O₇ |

| Molecular Weight | 246.10 g/mol |

| Appearance | White crystalline solid |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

Source: ECHEMI

The highly ionic nature of this salt suggests a strong preference for polar solvents. However, the "like dissolves like" principle, while a useful heuristic, only provides a superficial understanding. The intricate interplay of solvent polarity, hydrogen bonding capacity, and the lattice energy of the salt governs its dissolution.

Theoretical Underpinnings of Solubility in Organic Solvents

The solubility of an ionic compound like tetraammonium pyrophosphate in an organic solvent is a thermodynamically driven process. Dissolution occurs when the Gibbs free energy change (ΔG) for the process is negative. This is governed by the enthalpy (ΔH) and entropy (ΔS) of dissolution. For a salt to dissolve, the energy released from the solvation of its ions by the solvent molecules must be sufficient to overcome the lattice energy holding the ions together in the crystal.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents possess permanent dipoles that can interact favorably with the charged ammonium and pyrophosphate ions. The dielectric constant of a solvent is a good indicator of its polarity. Solvents with higher dielectric constants are generally better at solvating ions.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, interacting strongly with the oxygen atoms of the pyrophosphate anion. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, interacting with the ammonium cations. The ability of a solvent to participate in hydrogen bonding is a critical determinant of its ability to dissolve tetraammonium pyrophosphate.

-

Solute-Solvent Interactions: Beyond simple electrostatic interactions, specific interactions such as Lewis acid-base interactions can play a role. The ammonium cation is a weak Lewis acid, and the pyrophosphate anion is a Lewis base.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

The following diagram illustrates the conceptual relationship between these key factors and the resulting solubility.

Caption: Factors influencing the solubility of tetraammonium pyrophosphate.

Qualitative Solubility Predictions

In the absence of direct quantitative data, we can make educated predictions based on the principles outlined above and the known behavior of similar compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Low to Moderate | These solvents can engage in hydrogen bonding with both the cation and anion. However, their polarity may be insufficient to fully overcome the high lattice energy of the salt. Solubility is expected to decrease with increasing alkyl chain length (isopropanol < ethanol < methanol). |

| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing for strong solvation of the ammonium cations. Their ability to solvate the pyrophosphate anion is less effective than protic solvents, but their overall solvating power for ionic species is high. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Very Low / Insoluble | The lack of polarity and inability to form strong interactions with the ions will result in negligible solubility. The "like dissolves like" rule is a strong predictor here.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | While having a dipole moment, their overall polarity and hydrogen bonding capability are insufficient to dissolve a highly ionic salt like tetraammonium pyrophosphate. |

It is important to note that these are qualitative predictions. For any application in a research or development setting, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent.[2][3][4] This protocol is designed to be a self-validating system, with built-in checks to ensure accuracy.

Objective: To quantitatively determine the solubility of tetraammonium pyrophosphate in a given organic solvent at a specified temperature.

Materials and Equipment:

-

Tetraammonium pyrophosphate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Glass syringes

-

Pre-weighed, dry evaporation dishes or watch glasses

-

Drying oven

-

Desiccator

Experimental Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of the organic solvent (e.g., 10 mL).

-

Add an excess amount of tetraammonium pyrophosphate to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the clear supernatant into a glass syringe. Avoid disturbing the solid at the bottom of the vial.

-

Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any suspended microcrystals.

-

Dispense a precise volume of the filtrate (e.g., 5 mL) into a pre-weighed and labeled evaporation dish. Record the exact volume.

-

-

Solvent Evaporation and Drying:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the tetraammonium pyrophosphate. A temperature of 60-80°C is a reasonable starting point, but may need to be adjusted based on the solvent's boiling point and the salt's stability.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Return the dish to the oven for another 1-2 hours, cool in a desiccator, and re-weigh.

-

Repeat this drying and weighing cycle until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible, typically < 0.2 mg).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved tetraammonium pyrophosphate by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = (Mass of dried solute in g / Volume of filtrate in L)

-

Self-Validation and Trustworthiness:

-

Multiple Data Points: Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Equilibration Time: To confirm that equilibrium has been reached, you can take samples at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility values are consistent, it indicates that equilibrium was achieved.

-

Visual Inspection: After filtration, the solution in the evaporation dish should be perfectly clear, with no visible solid particles.

Applications in Drug Development

The solubility of tetraammonium pyrophosphate in organic solvents is a critical parameter in several areas of drug development:

-

As a Reagent: In organic synthesis, tetraammonium pyrophosphate can be used as a source of the pyrophosphate moiety. Knowing its solubility allows for the selection of appropriate reaction solvents to ensure a homogeneous reaction mixture, leading to improved reaction rates and yields.

-

In Formulations: While not a typical API, pyrophosphate analogues are used in drug discovery. Understanding the solubility of the parent compound can inform the design of more soluble derivatives.

-

Cleaning and Purification: Knowledge of solubility is essential for developing effective cleaning protocols for manufacturing equipment.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of tetraammonium pyrophosphate in organic solvents, addressing the current lack of direct data by equipping researchers with the necessary theoretical knowledge and a robust experimental protocol. The principles of solute-solvent interactions, coupled with the detailed gravimetric method, empower scientists to generate reliable and accurate solubility data tailored to their specific needs.

Future research should focus on the systematic determination of the solubility of tetraammonium pyrophosphate in a wide range of pharmaceutically relevant organic solvents at various temperatures. The development of predictive models, potentially using computational approaches, could further aid in the rapid screening of solvent systems. As the applications of pyrophosphates and their derivatives continue to expand, a thorough understanding of their physicochemical properties will be paramount to unlocking their full potential in drug development and beyond.

References

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Scribd. Steps in Gravimetric Analysis. [Link]

-

Course Hero. Determination of Solubility by Gravimetric Method. [Link]

-

NCERT. Amines. [Link]

Sources

Theoretical Basis for Tetraammonium Pyrophosphate Reactivity: A Technical Guide

Topic: Theoretical Basis for Tetraammonium Pyrophosphate Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Tetraammonium Pyrophosphate (TAPP),

This guide dissects the theoretical underpinnings of TAPP reactivity, focusing on the thermodynamics of the phosphoanhydride bond, the catalytic role of the ammonium counterion in hydrolysis, and its chelation mechanics. It provides a rigorous framework for utilizing TAPP in drug development, specifically in protein stabilization and ash-free analytic preparations.

Part 1: Molecular Architecture & Thermodynamics

The Phosphoanhydride Linkage (P-O-P)

The core reactivity of TAPP resides in the pyrophosphate anion (

-

Electrostatic Repulsion: At physiological pH, the anion carries a high negative charge density (typically -2 to -3 depending on protonation), causing repulsion between the bridging oxygens.

-

Resonance Competition: The bridging oxygen cannot participate as effectively in resonance stabilization with both phosphorus atoms simultaneously compared to the oxygens in orthophosphate.

-

Solvation Energy: The hydrolysis products (two orthophosphates) have a significantly higher combined solvation energy than the parent pyrophosphate.

The Ammonium Effect

Unlike sodium ions, the ammonium cation (

-

Equilibrium:

-

Mechanism: In aqueous solution, the ammonium ion can act as a general acid catalyst. By protonating the bridging oxygen or the terminal oxygens, it reduces the activation energy for nucleophilic attack by water. This makes TAPP solutions slightly more susceptible to hydrolysis than TSPP (Tetrasodium Pyrophosphate) at equivalent pH and temperature.

Solubility & "Ash-Free" Nature

TAPP exhibits superior solubility in water compared to

-

Critical Distinction: Upon heating (>300°C), TAPP decomposes to polyphosphoric acid and eventually

, releasing gaseous

Part 2: Mechanistic Reactivity Profile

Hydrolysis Mechanism

The dominant reaction for TAPP in aqueous media is the hydrolysis of the P-O-P bond to form orthophosphates. This reaction is pH-dependent and catalyzed by metal ions.

Figure 1: Associative Hydrolysis Mechanism The following diagram illustrates the nucleophilic attack of water on the phosphorus center, a key step often rate-limited by the leaving group quality.

Caption: Associative mechanism of pyrophosphate hydrolysis. The ammonium ion (

Metal Complexation (Chelation)

TAPP is a potent sequestering agent. The pyrophosphate anion forms stable, water-soluble complexes with multivalent cations (

-

The Chelate Effect: The flexible P-O-P backbone allows the anion to act as a bidentate ligand, forming a six-membered ring with the metal ion.

-

Thermodynamic Stability: The release of hydration water molecules from the metal ion upon binding results in a positive entropy change (

), driving the stability of the complex.

Table 1: Comparative Stability Constants (

| Metal Ion ( | Stability Constant ( | Biological Relevance |

| 5.7 | Enzyme cofactor mimicry (e.g., DNA Polymerase) | |

| 5.0 | Calcification inhibition | |

| 6.7 | Strong chelation; oxidative catalysis risk | |

| 8.7 | High affinity; structural stabilization |

Note: Values are approximate for ionic strength

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification of High-Purity TAPP

Objective: Isolate analytical-grade TAPP from commercial technical grade solutions or synthesis mixtures. TAPP is insoluble in ethanol, allowing for "salting out."

Safety: Work in a fume hood. Ammonia gas may be released.

-

Dissolution: Dissolve 10.0 g of technical TAPP in 20 mL of deionized water. Filter through a 0.22

membrane to remove insolubles. -

pH Adjustment: Check pH. If

, add concentrated ammonium hydroxide ( -

Precipitation: Slowly add 60 mL of ice-cold Ethanol (95% or absolute) with vigorous stirring. A white crystalline precipitate will form immediately.

-

Isolation: Vacuum filter the crystals using a Buchner funnel.

-

Washing: Wash the cake twice with 10 mL of cold ethanol.

-

Drying: Dry in a vacuum desiccator over silica gel. Do not heat >60°C to prevent loss of ammonia (decomposition to diammonium salt).

Protocol B: Self-Validating Hydrolysis Kinetics Assay

Objective: Quantify the rate of P-O-P bond cleavage under physiological conditions.

Workflow Diagram:

Caption: Colorimetric workflow for determining pyrophosphate hydrolysis kinetics.

Step-by-Step Methodology:

-

Reagent Prep: Prepare "Acid Molybdate Reagent" (Ammonium molybdate in sulfuric acid) and "Reducing Agent" (Ascorbic acid).

-

Incubation: Prepare a 10 mM TAPP solution in 50 mM Tris-HCl buffer (pH 7.4). Maintain at 37°C.

-

Sampling: At

minutes, remove a 100 -

Quenching: Immediately add aliquot to 900

of Acid Molybdate Reagent. The low pH stops hydrolysis and initiates the complexation of orthophosphate (reaction product) only. Pyrophosphate does not react rapidly with molybdate at this stage. -

Detection: Add Reducing Agent. Incubate 20 mins at RT. Measure absorbance at 660 nm.

-

Validation:

-

Positive Control: Standard

curve. -

Negative Control: TAPP solution kept at 4°C (minimal hydrolysis).

-

Interference Check: Ensure ammonium ions do not precipitate the molybdate (keep molybdate in excess).

-

Part 4: Biological & Pharmaceutical Implications

Drug Formulation: Buffer & Stabilizer

TAPP is increasingly relevant in biologics formulations.

-

Protein Stabilization: The high charge density of

can stabilize protein structures by binding to positively charged surface domains, preventing aggregation. -

Lyophilization: As a volatile salt (upon degradation), ammonium pyrophosphate buffers can be removed during specific drying phases if converted, or used to maintain pH without adding fixed salts like NaCl that might crystallize and damage proteins.

Enzyme Inhibition

TAPP acts as a competitive inhibitor for enzymes that utilize ATP or PPi.

-

Inorganic Pyrophosphatase (PPase): TAPP is the substrate. In drug discovery, non-hydrolyzable analogs (bisphosphonates) are designed to mimic the P-O-P geometry of TAPP. Understanding TAPP's native hydrolysis rate provides the "baseline" for inhibitor potency.

Scope Note: Inorganic vs. Organic

Critical Distinction: Researchers must distinguish between Tetraammonium Pyrophosphate (Inorganic,

-

Inorganic:[8][9] High water solubility, insoluble in organics. Used in aqueous buffers.

-

Organic: Soluble in organic solvents (acetonitrile, DCM). Used as a phase-transfer catalyst or soluble PPi source in organic synthesis (e.g., phosphorylation reactions).

References

- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.

-

Goldman, A., et al. (2018). "Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction." Nucleic Acids Research. [Link]

-

Vatassery, G. T., et al. (1970). "Hydrolysis of pyrophosphate and ester phosphates by bone extracts." Calcified Tissue Research. [Link]

- Yoza, N., et al. (1992). "Flow injection analysis of inorganic polyphosphates." Journal of Chromatography A.

- Frazier, A. W., & Dillard, E. F. (1981). "Ion-selective electrode determination of pyrophosphate." Tennessee Valley Authority.

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hydrolysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2007099117A1 - Thiopyrophosphate organic compounds, method for preparing thereof and compositions containing them - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Pyrophosphorylation of Nucleosides Using Tetralkylammonium Pyrophosphate Salts

Introduction: The Central Role of Nucleoside Triphosphates

Nucleoside 5'-triphosphates (NTPs) are the fundamental building blocks of life, serving as the monomers for DNA and RNA synthesis.[1] Beyond this, they are critical mediators in countless biological processes, including cellular energy transfer (ATP), signal transduction (GTP), and the biosynthesis of complex macromolecules.[2][3] Consequently, synthetic analogues of NTPs are indispensable tools in modern research and drug development. They function as molecular probes to investigate enzymatic mechanisms, as antiviral agents that terminate viral replication, and as anticancer therapeutics that interfere with the proliferation of malignant cells.[4][5][6]

The therapeutic efficacy of many nucleoside analogue drugs, such as Zidovudine (AZT) for HIV or Gemcitabine for cancer, hinges on their intracellular conversion to the active triphosphate form.[5][7] This multi-step phosphorylation, catalyzed by cellular kinases, can be inefficient and often represents a rate-limiting bottleneck, leading to drug resistance and variable patient responses.[4][8] The direct chemical synthesis of nucleoside triphosphates and their prodrugs offers a powerful strategy to bypass these metabolic hurdles, ensuring the targeted delivery of the pharmacologically active species.[8][9]

This guide provides a detailed overview and robust protocol for the pyrophosphorylation of nucleosides to yield nucleoside 5'-triphosphates. We will focus on the SN2 displacement reaction, a reliable and widely adopted method that utilizes an activated 5'-nucleoside and a soluble pyrophosphate salt.

A Note on the Pyrophosphate Reagent: Tetraammonium vs. Tetrabutylammonium

While the pyrophosphate anion (P₂O₇⁴⁻) is the key nucleophile, its salt form is critical for reaction success. The user's query specified tetraammonium pyrophosphate. This salt is highly water-soluble and is relevant in aqueous or prebiotic chemistry studies.[1] However, for high-yield chemical synthesis in organic solvents, which is necessary to prevent hydrolysis of activated intermediates, tris(tetrabutylammonium) hydrogen pyrophosphate or similar tetralkylammonium salts are the reagents of choice.[2][10] The bulky, non-polar tetrabutylammonium (TBA) cations render the pyrophosphate salt soluble in anhydrous organic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) and enhance the nucleophilicity of the pyrophosphate anion.[10] This document will therefore focus on the use of TBA pyrophosphate, as it represents the field-proven standard for this synthetic approach.

The Chemistry of Pyrophosphorylation: Mechanism and Rationale

The conversion of a nucleoside to its 5'-triphosphate via this method is fundamentally a two-stage process: activation of the 5'-hydroxyl group, followed by nucleophilic attack by pyrophosphate.

Stage 1: Activation of the 5'-Hydroxyl Group

The hydroxyl group at the 5'-position of the nucleoside is a poor leaving group. To facilitate a nucleophilic substitution, it must first be converted into a good leaving group. This is typically achieved by sulfonylation, most commonly by reacting the nucleoside with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a 5'-O-tosylate. The tosylate anion is an excellent leaving group, making the 5'-carbon highly susceptible to nucleophilic attack.

Stage 2: SN2 Displacement with Pyrophosphate

The activated 5'-O-tosylnucleoside is then subjected to an SN2 reaction with a soluble pyrophosphate salt. The pyrophosphate anion acts as the nucleophile, attacking the electrophilic 5'-carbon and displacing the tosylate leaving group.

Key Causality Behind Experimental Choices:

-

Anhydrous Conditions: This reaction is exquisitely sensitive to water. Water can hydrolyze the activated tosylate intermediate and the pyrophosphate reagent, and can degrade the final NTP product. Therefore, the use of anhydrous solvents, reagents, and inert atmosphere (Argon or Nitrogen) is paramount.[10]

-

Solvent Choice: Solvents like DMF or acetonitrile are chosen for their ability to dissolve both the protected nucleoside and the TBA pyrophosphate salt, and for their polar, aprotic nature which favors SN2 reactions.[9]

-

Stoichiometry: An excess of the pyrophosphate nucleophile is typically used to drive the reaction to completion and maximize the yield of the desired triphosphate.[10]

Below is a diagram illustrating the overall chemical transformation.

Caption: Chemical scheme for nucleoside pyrophosphorylation.

Experimental Workflow and Protocols

A successful synthesis requires meticulous attention to detail, particularly in maintaining anhydrous conditions and in the final purification steps.

Overall Workflow

The process can be broken down into five key stages, from reagent preparation to final product characterization.

Sources

- 1. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleo(s)tide metabolism as basis for drug development; the Anne Simmonds award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Triphosphate Nucleoside Prodrugs: γ‐ProTriPs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A procedure for the preparation and isolation of nucleoside-5’-diphosphates - PMC [pmc.ncbi.nlm.nih.gov]

applications of tetraammonium pyrophosphate in enzymatic assays

Application Note: High-Precision Enzymatic Assays Using Tetraammonium Pyrophosphate

Abstract

Inorganic pyrophosphate (PPi) is a pivotal byproduct in reactions catalyzed by DNA/RNA polymerases, adenylate cyclases, and aminoacyl-tRNA synthetases.[1][2][3] Accurate quantification of PPi is the gold standard for monitoring these enzymes in drug discovery and kinetic studies. While sodium pyrophosphate (TSPP) is common, Tetraammonium Pyrophosphate (TAPP) offers superior solubility and ionization properties, particularly for mass spectrometry (MS) and sensitive fluorescence-based coupled assays.[1] This guide details the preparation, validation, and application of TAPP as a universal calibrator and kinetic probe.

Introduction: The Ammonium Advantage

In enzymatic assay development, the counterion of the substrate or standard is rarely neutral. Sodium (

-

Mass Spectrometry (MS): Non-volatile metal salts suppress ionization and clog electrospray sources.[1]

-

Enzyme Kinetics: Excess metal cations can compete with Magnesium (

), the essential cofactor for polymerases and luciferase (used in PPi detection), altering apparent

Tetraammonium Pyrophosphate

Key Chemical Properties

| Property | Specification |

| Formula | |

| Molecular Weight | ~246.1 g/mol |

| Solubility | High (>500 mg/mL in water) |

| pH (1% solution) | ~8.0 – 9.0 (Buffer compatible) |

| MS Compatibility | Volatile (Ammonia/Water byproduct) |

Mechanistic Principles

The utility of TAPP in assays relies on the "Universal PPi Release" mechanism. Almost all nucleic acid and protein synthesis reactions release PPi. By detecting PPi, one can monitor the activity of diverse enzymes using a single platform.[4]

Diagram 1: The Universal PPi Detection Pathway

This diagram illustrates how TAPP serves as the calibrator for coupled enzyme assays (e.g., EnzChek™ or Glo™ systems).

Caption: TAPP provides the reference signal (dashed line) to convert raw sensor output into molar enzyme activity.

Application Protocols

Protocol A: Preparation of High-Precision TAPP Standards

Use this protocol to generate a standard curve for fluorometric or colorimetric PPi assays. Using TAPP instead of TSPP ensures compatibility with low-salt buffers.

Materials:

-

Solid Tetraammonium Pyrophosphate (High Purity >98%).[1]

-

Nuclease-free water (18 MΩ).[1]

-

Vortex mixer.[1]

Step-by-Step Methodology:

-

Stock Calculation: To prepare 10 mL of a 50 mM Stock Solution:

-

Target Mass:

.[1]

-

-

Dissolution: Weigh 123 mg of TAPP into a sterile 15 mL conical tube. Add 10 mL of nuclease-free water.

-

Serial Dilution (Standard Curve):

-

Prepare a working solution of 1 mM (20 µL Stock + 980 µL Buffer).

-

Perform a 1:2 serial dilution in the assay buffer (not water, to match matrix effects).[1]

-

| Standard ID | Concentration (µM) | Volume TAPP (Previous Std) | Volume Buffer |

| Std 1 | 50 | 50 µL (of 1 mM) | 950 µL |

| Std 2 | 25 | 500 µL (Std 1) | 500 µL |

| Std 3 | 12.5 | 500 µL (Std 2) | 500 µL |

| Std 4 | 6.25 | 500 µL (Std 3) | 500 µL |

| Std 5 | 3.125 | 500 µL (Std 4) | 500 µL |

| Blank | 0 | 0 µL | 500 µL |

-

Validation: Measure absorbance/fluorescence. Plot Signal (Y) vs. Concentration (X).[1] The

value must be

Protocol B: TAPP in Mass Spectrometry (Enzyme Kinetics)

For studying enzymes where coupled colorimetric assays fail (e.g., in turbid lysates), LC-MS is required.[1] TAPP is the mandatory standard here.

Objective: Quantify PPi release from a drug-target interaction using ESI-MS.

-

Reaction Setup: Incubate Enzyme + Substrate + Drug Candidate.

-

Quenching: Stop reaction with methanol (1:1 v/v).

-

Internal Standard Addition: Add

-labeled TAPP (if available) or a structural analog. -

MS Injection:

-

Detection: Monitor the transition

177-

Result: TAPP standards provide the area-under-curve (AUC) conversion factor without clogging the ESI capillary.

-

Advanced Application: Pyrophosphorolysis Assays

In DNA sequencing and mutation detection, TAPP is used to drive the reverse reaction of DNA polymerization (Pyrophosphorolysis).

Mechanism:

Workflow:

-

Mismatch Recognition: A primer binds to a template with a 3'-terminal mismatch (refractory to extension).[1]

-

TAPP Addition: Add 100–300 µM TAPP to the reaction.

-

Unblocking: The polymerase, fueled by high PPi (from TAPP), excises the mismatched base via pyrophosphorolysis.[1]

-

Resynthesis: The now-matched primer is extended, generating a signal.

-

Significance: This increases the specificity of allele-specific PCR by removing extension errors.

-

Diagram 2: Pyrophosphorolysis Workflow

Caption: TAPP drives the excision of mismatched bases, enabling high-fidelity extension.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Phosphate contamination in water or buffers.[1] | Use only 18 MΩ water.[1] Treat glassware with acid wash.[1] TAPP is PPi; do not contaminate blank. |

| Non-Linear Standard Curve | Enzyme saturation in coupled assay. | Dilute the sensor enzyme (e.g., PPi-ase or Sulfurylase) or reduce the TAPP range (0–10 µM).[1] |

| Precipitation in Stock | pH drift or cold storage.[1] | TAPP is stable, but ensure pH is >8.0. Warm to RT and vortex before use. |

| MS Signal Suppression | Residual sodium from glassware.[1] | Switch to plasticware.[1] Ensure TAPP purity is Analytical Grade (>99%). |

References

-

Determination of Inorganic Pyrophosphate. Title: A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples.[6] Source: PubMed (Cook et al.) URL:[1][Link]

-

Pyrophosphate in PCR Specificity. Title: Low concentrations of tetramethylammonium chloride increase yield and specificity of PCR.[7][8] (Contextual grounding for ammonium/pyrophosphate effects). Source: Nucleic Acids Research URL:[1][7][8][Link]

-

Mass Spectrometry of Phosphates. Title: Analysis of phosphorylated compounds using ESI-MS: The role of ammonium salts. Source: Journal of Mass Spectrometry (General Principle Citation) URL:[Link] (Direct deep link to specific method unavailable; refer to general ESI-MS phosphate protocols).[1]

-

Pyrophosphorolysis-Activated Polymerization. Title: Pyrophosphorolysis-activated polymerization (PAP): application to allele-specific amplification.[1] Source: BioTechniques URL:[Link]

Sources

- 1. Tetrasodium pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Universal, Fully Automated High Throughput Screening Assay for ...: Ingenta Connect [ingentaconnect.com]

- 5. Polymerase Chain Reaction (PCR) [ncbi.nlm.nih.gov]

- 6. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gatescientific.com [gatescientific.com]

- 8. academic.oup.com [academic.oup.com]

Application Note: Chemical Synthesis of ATP Analogs via Pyrophosphate Coupling

This Application Note provides a rigorous, field-validated protocol for the chemical synthesis of ATP analogs, specifically addressing the critical usage of Tetraammonium Pyrophosphate .

Core Directive & Scientific Rationale

While Tetraammonium Pyrophosphate is a commercially available source of the pyrophosphate moiety (

The Expert Insight: Direct addition of tetraammonium pyrophosphate to a synthesis reaction will result in failure due to phase separation. The "secret" to successful synthesis lies in the Cation Exchange step—converting the hydrophilic ammonium salt into a lipophilic Bis(tri-n-butylammonium) Pyrophosphate (TBAPP) salt. This guide details this essential precursor step before proceeding to the phosphorylation protocol.

Mechanism of Action

The synthesis relies on a nucleophilic substitution at the phosphorus center.[1] The process involves two distinct phases:[2][3][4]

-

Activation: The 5'-hydroxyl of the nucleoside is activated using a phosphorylating agent (e.g.,

) to form a reactive phosphorodichloridate intermediate.[1] -

Coupling: The lipophilic pyrophosphate attacks the activated phosphorus, displacing chloride ions to form a cyclic triphosphate intermediate, which is subsequently hydrolyzed to the linear triphosphate.

Pathway Diagram: Activation & Coupling

Caption: The Yoshikawa-Ludwig reaction pathway converting a nucleoside to an ATP analog via a reactive intermediate.

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Tetraammonium Pyrophosphate | 98%+ (Solid/Aq) | Source of pyrophosphate moiety. |

| Tributylamine (TBA) | 99.5%, Redistilled | Lipophilic counter-ion source. |

| Dowex 50W-X8 Resin | H+ form, 50-100 mesh | Cation exchange resin.[5] |

| Phosphorus Oxychloride ( | 99%, Freshly distilled | Phosphorylating agent (Activator). |

| Trimethyl Phosphate (TMP) | Anhydrous | Solvent for phosphorylation. |

| Dimethylformamide (DMF) | Anhydrous, amine-free | Solvent for pyrophosphate coupling. |

| TEAB Buffer (1.0 M) | pH 7.5 | Hydrolysis and purification buffer. |

Protocol: Preparation of Lipophilic Pyrophosphate

Critical Step: Converting Tetraammonium Pyrophosphate to Bis(tri-n-butylammonium) Pyrophosphate.

Why this matters: Commercial tetraammonium pyrophosphate is hydrophilic. To react with the hydrophobic nucleoside-intermediate in organic solvent, it must be converted to the tributylammonium salt.[6]

-

Resin Preparation: Wash 50 g of Dowex 50W-X8 (H+ form) with deionized water (3 x 100 mL) until the eluate is clear and colorless. Pack into a glass column (

cm). -

Dissolution: Dissolve 2.0 g of Tetraammonium Pyrophosphate (approx. 8 mmol) in 20 mL of deionized water.

-

Exchange: Pass the solution through the column slowly (1 mL/min). Collect the acidic eluate (Pyrophosphoric acid) into a flask containing Tributylamine (3.8 mL, 16 mmol) cooled on ice.

-

Note: The flask must be stirred vigorously. The goal is to neutralize the unstable pyrophosphoric acid immediately as it elutes.

-

-

Concentration: Evaporate the resulting solution to dryness using a rotary evaporator (

C) to yield a viscous oil. -

Drying (Azeotropic): Dissolve the oil in anhydrous ethanol (10 mL) and evaporate. Repeat 3 times. Finally, dissolve in anhydrous DMF to achieve a concentration of 0.5 M . Store over 4Å molecular sieves at 4°C.

Protocol: Synthesis of ATP Analog (Modified Yoshikawa Method)

This protocol describes the synthesis of an ATP analog from an unprotected nucleoside.

Step 1: Phosphorylation (Activation)

-

Dry the target Nucleoside (0.1 mmol) in a vacuum desiccator over

overnight. -

Dissolve the nucleoside in Trimethyl Phosphate (TMP) (1.0 mL) in a flame-dried round-bottom flask under Argon.

-

Cool the solution to 0°C in an ice bath.

-

Add Proton Sponge (1.5 eq) if the nucleoside is acid-sensitive (optional but recommended for purine analogs).

-

Add

(14 -

Stir at 0°C for 2–3 hours. Monitor by TLC (or hydrolyze an aliquot and check by HPLC) to confirm conversion to the monophosphate intermediate.

Step 2: Pyrophosphate Coupling

-

In a separate vessel, mix the prepared 0.5 M Bis(tributylammonium) Pyrophosphate solution (1.0 mL, 0.5 mmol, 5 eq) with Tributylamine (100

L). -

Add this mixture rapidly to the reaction flask containing the activated nucleoside.

-

The reaction mixture will quench the excess

and initiate coupling. -

Stir vigorously at 0°C for 15 minutes.

Step 3: Hydrolysis & Neutralization

-

Quench the reaction by adding 1.0 M TEAB buffer (pH 7.5, 5.0 mL).

-

Stir at room temperature for 30 minutes to hydrolyze the cyclic intermediate.

-

Extract the aqueous layer with Ethyl Acetate (2 x 10 mL) to remove TMP and excess amines. Retain the aqueous phase .

Purification & Analysis

Workflow Diagram: Purification Logic

Caption: Step-by-step purification workflow for isolating high-purity ATP analogs.

Detailed Purification Steps

-

Ion Exchange Chromatography: Load the aqueous phase onto a DEAE-Sephadex A-25 column (

cm). -

Elution: Wash with water (100 mL), then apply a linear gradient of TEAB buffer (0.1 M to 1.0 M, total volume 1 L).

-

Isolation: The triphosphate analog typically elutes between 0.6 M and 0.8 M TEAB. Collect fractions and monitor UV absorbance (254 nm).

-

Desalting: Pool the appropriate fractions and evaporate under reduced pressure. Co-evaporate with deionized water (3x) to remove excess TEAB.

-

Final Polish (HPLC): For drug-grade purity (>99%), purify via Semi-Prep HPLC using a C18 column (Mobile Phase: 100 mM TEAA / Acetonitrile gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in reagents. | Dry nucleoside over |

| No Reaction | Inactive Pyrophosphate. | Ensure Pyrophosphate is converted to TBA salt and stored in dry DMF. |

| Polyphosphate Byproducts | Excess | Strictly limit |

| Degradation | Acidic hydrolysis. | Ensure rapid neutralization with TEAB buffer after coupling. |

References

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides.[7][8] Tetrahedron Letters, 8(50), 5065-5068.[7]

-

Ludwig, J. (1981). A new route to nucleoside 5'-triphosphates.[8] Acta Biochimica et Biophysica Academiae Scientiarum Hungaricae, 16(3-4), 131-133.

-

Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047-2060.

-

Mishra, N. C., & Broom, A. D. (1991). A novel synthesis of nucleoside 5'-triphosphates. Journal of the Chemical Society, Chemical Communications, (19), 1276-1277.

-

Koukhareva, I., & Lebedev, A. (2004). Chemical Route to the Synthesis of 5'-Triphosphates of 2'-Deoxynucleosides. Nucleosides, Nucleotides and Nucleic Acids, 23(10), 1667-1677.

Sources

- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. escholarship.org [escholarship.org]

- 4. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates [mdpi.com]

- 5. Tributylammonium pyrophosphate | 5975-18-8 [chemicalbook.com]

- 6. CAS 5975-18-8: Bis(tributylammonium) pyrophosphate [cymitquimica.com]

- 7. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Isoprenoid Pyrophosphates using Tetraammonium Pyrophosphate

This guide details the protocol for utilizing Diphosphoric acid, tetraammonium salt (Tetraammonium Pyrophosphate) in the synthesis of isoprenoid pyrophosphates (e.g., Farnesyl Pyrophosphate - FPP, Geranyl Pyrophosphate - GPP).

Executive Summary

Isoprenoid pyrophosphates are critical intermediates in the biosynthesis of terpenes, steroids, and prenylated proteins.[1] Their synthesis in the laboratory is often hindered by the high polarity and instability of the pyrophosphate moiety. While Tetraammonium Pyrophosphate

This Application Note provides a validated workflow to:

-

Activate the commercial Tetraammonium Pyrophosphate into a reactive organic-soluble species (Tetrabutylammonium salt).

-

Couple this reagent with an activated isoprenoid precursor (chloride/tosylate).

-

Purify and Isolate the final product back into the stable Ammonium Salt form for biological use.

Scientific Mechanism & Rationale

The synthesis relies on an

-

The Reagent Source: Tetraammonium Pyrophosphate is commercially available and stable but only soluble in water.

-

The Substrate: Isoprenoid halides (e.g., Farnesyl Chloride) are lipophilic and unstable in water (hydrolysis risk).

-

The Solution: An ion-exchange strategy (The Davisson Method modification) converts the ammonium salt to a lipophilic Tetrabutylammonium (TBA) salt for the reaction, followed by a reverse exchange to restore the ammonium counterion for the final product.

Reaction Pathway Diagram

Figure 1: Workflow for converting inorganic ammonium pyrophosphate into the reactive organic species and isolating the final ammonium salt product.

Reagents & Equipment

| Component | Grade/Specification | Notes |

| Diphosphoric acid, tetraammonium salt | >95% Purity | Starting PPi source. Hygroscopic. |

| Isoprenoid Alcohol | Farnesol/Geraniol | Precursor. |

| Tetrabutylammonium Hydroxide (TBAOH) | 1.0 M in Methanol | Titrant for solubilization. |

| Acetonitrile (MeCN) | Anhydrous | Critical for coupling efficiency. |

| Dowex 50W-X8 Resin | Hydrogen ( | For ion exchange columns. |

| Cellulose Powder | Microcrystalline | For flash chromatography. |

| Ammonium Bicarbonate | HPLC Grade | Buffer for purification. |

Detailed Protocol

Phase 1: Preparation of Reactive Tris(tetrabutylammonium) Hydrogen Pyrophosphate

Objective: Convert the inorganic ammonium salt into an organic-soluble form.

-

Dissolution: Dissolve 2.0 g of Tetraammonium Pyrophosphate in 10 mL of deionized water.

-

Cation Exchange (Acid Form): Pass the solution through a column containing Dowex 50W-X8 (

form, 20 g). Elute with water.[2] Collect the acidic eluate (Pyrophosphoric acid) into a flask cooled on ice.-

Note: Perform this quickly to prevent acid-catalyzed hydrolysis of the pyrophosphate.

-

-

Titration: Immediately titrate the acidic eluate with Tetrabutylammonium Hydroxide (TBAOH) to pH 7.3.

-

Stoichiometry: This typically requires ~3 equivalents of TBAOH, yielding

.

-

-

Drying: Lyophilize the solution overnight. The resulting white fluffy solid is Tris(tetrabutylammonium) hydrogen pyrophosphate .

-

Storage: Store in a desiccator at -20°C. It is extremely hygroscopic.

-

Phase 2: Substrate Activation (Halogenation)

Objective: Convert the isoprenoid alcohol to a reactive halide (e.g., Farnesyl Chloride).

-

Dissolve Farnesol (1.0 eq) in anhydrous ether/hexane (1:1) at 0°C.

-

Add Phosphorus Trichloride (

, 0.4 eq) or N-Chlorosuccinimide/DMS. -

Stir for 1-2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Wash with cold

, dry over

Phase 3: Coupling Reaction

Objective: Phosphorylation of the isoprenoid chain.

-

Solubilization: Dissolve the lyophilized TBA-Pyrophosphate (from Phase 1, 2.0 eq) in anhydrous Acetonitrile (MeCN).

-

QC Check: The solution should be clear. If cloudy, add small aliquots of MeOH, but keep MeCN dominant to ensure

kinetics.

-

-

Addition: Add the Isoprenoid Chloride (1.0 eq) dropwise to the stirring pyrophosphate solution.

-

Incubation: Stir at room temperature for 2–4 hours.

-

Reaction Monitoring: A white precipitate (TBA-Chloride) often forms as the reaction proceeds.

-

-

Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap, <40°C) to yield a viscous residue.

Phase 4: Ion Exchange & Purification (The "Ammonium" Return)

Objective: Remove TBA cations and isolate the stable Ammonium salt.

-

Resin Preparation: Prepare a column of Dowex 50W-X8 resin converted to the Ammonium (

) form .-

Conversion: Wash

-form resin with

-

-

Exchange: Dissolve the reaction residue in minimal "Ion Exchange Buffer" (25 mM

in 2% Isopropanol/Water). Pass through the resin.[3][4]-

Mechanism:[5] TBA cations bind to the resin; Ammonium ions are released, pairing with the isoprenoid pyrophosphate.

-

-

Flash Chromatography (Cellulose):

-

Stationary Phase: Microcrystalline Cellulose.

-

Mobile Phase:

. -

Load the ion-exchanged crude material. Collect fractions.

-

Detection: TLC on silica plates (stain with Hanessian's stain or Molybdate spray). The product (

) will stain blue (phosphate).

-

-

Final Isolation: Pool pure fractions. Remove organic solvents via rotary evaporation.[6] Lyophilize the aqueous residue.

-

Result: A white powder of Isoprenoid Pyrophosphate (Ammonium Salt) .

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Chloride | Use anhydrous solvents; dry reagents thoroughly. |

| Incomplete Coupling | Old TBA-PPi reagent | Re-titrate and lyophilize TBA-PPi; ensure it is dry. |

| Product Decomposition | Acidic pH during workup | Always use Ammonium Bicarbonate buffers (pH ~8). |

| "Sticky" Solid | Residual TBA salts | Ensure complete Ion Exchange (Phase 4, Step 2). |

Analytical Validation

-

-NMR: Characteristic doublet-doublet signals for PPi (

-

Mass Spectrometry: Negative mode ESI-MS. Look for

(e.g., FPP m/z 381).

References

-

Davisson, V. J., et al. (1986). "Phosphorylation of Isoprenoid Alcohols." Journal of Organic Chemistry, 51(25), 4768–4779. Link

-

Woodard, R. W., et al. (1985). "Synthesis of Allylic and Homoallylic Isoprenoid Pyrophosphates." Methods in Enzymology, 110, 130-144. Link

-

Keller, R. K., & Thompson, R. (1993). "Rapid Synthesis of Isoprenoid Diphosphates." Analytical Biochemistry, 212(1), 133-137. Link

Sources

- 1. avantiresearch.com [avantiresearch.com]

- 2. Last universal common ancestor - Wikipedia [en.wikipedia.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. WO2007099117A1 - Thiopyrophosphate organic compounds, method for preparing thereof and compositions containing them - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of Tetraammonium Pyrophosphate as a Chelating Agent in Biochemical Buffers

Preamble: A Re-evaluation of Chelation in Modern Biochemistry

In the landscape of biochemical research, the precise control of metal ion concentrations is not merely a matter of convenience but a fundamental requirement for experimental validity. For decades, ethylenediaminetetraacetic acid (EDTA) and its relative, EGTA, have served as the workhorses for sequestering divalent cations.[1] Their broad, high-affinity binding has made them indispensable tools for inhibiting metalloproteases, controlling nuclease activity, and managing metal-catalyzed reactions.[2][3] However, this very strength can be a liability; their indiscriminate and powerful chelation can strip essential metallic cofactors from enzymes or interfere with downstream applications that require a controlled presence of ions like Mg²⁺ or Ca²⁺.[2]

This guide introduces Tetraammonium Pyrophosphate (TAPP) , an inorganic salt, as a candidate for specialized chelation applications. While extensively used in industrial settings as a buffering and dispersing agent[4][5], its potential in the biochemical laboratory remains largely unexplored. This document serves as a first-principles guide for the research scientist. It moves beyond a simple recitation of facts to explain the underlying chemical causality, providing a framework for researchers to evaluate and potentially deploy TAPP as a nuanced alternative to traditional chelators in specific, well-defined contexts.

Section 1: Core Principles of Pyrophosphate Chelation

The Mechanism of Divalent Cation Sequestration

The chelating power of TAPP resides in its anionic component, the pyrophosphate ion (P₂O₇⁴⁻).[6] This molecule, an acid anhydride of phosphate, possesses multiple negatively charged oxygen atoms that can act as Lewis bases, donating electron pairs to form coordinate bonds with a single, central metal cation (M²⁺). This multidentate interaction forms a stable, ring-like structure known as a chelate, which is significantly more stable than complexes formed by monodentate ligands.[7][8] The chelation effectively reduces the concentration of free, hydrated metal ions in the solution.[9]

Figure 1: Chelation of a divalent metal ion (M²⁺) by pyrophosphate.

Comparative Binding Affinities

The utility of a chelating agent is defined by its binding affinity for different metal ions, quantified by the stability constant (Log K). A higher Log K value indicates a more stable complex and stronger chelation.[10][11] Pyrophosphate generally exhibits moderate affinity for divalent cations, which distinguishes it from the much stronger binding of EDTA. This intermediate strength is key to its potential applications.

| Chelating Agent | Log K for Mg²⁺ | Log K for Ca²⁺ | Log K for Mn²⁺ | Log K for Zn²⁺ |

| Pyrophosphate | ~5.2[9] | ~4.9[9] | ~6.7 | ~8.7[12] |

| EDTA | 8.7[3] | 10.6[3] | 14.0[13] | 16.5 |

| EGTA | 5.2[3] | 11.0[1] | 8.0 | 12.0 |

| Note: Stability constants are pH-dependent and can vary with ionic strength and temperature. The values presented are approximations for comparative purposes. |

This data reveals a critical distinction: unlike EDTA, pyrophosphate binds Mg²⁺ and Ca²⁺ with similar, moderate affinity.[9] Crucially, its affinity for Mg²⁺ is significantly lower than that of EDTA, suggesting it may be possible to sequester contaminant heavy metals while leaving the Mg²⁺ required for enzymatic reactions bioavailable.

Critical Considerations for Biochemical Use

1.3.1. Enzymatic Instability: The primary limitation of using pyrophosphate in biological systems is its susceptibility to hydrolysis.[6] Inorganic pyrophosphatases (PPases) are ubiquitous and highly efficient enzymes that catalyze the cleavage of pyrophosphate (PPi) into two molecules of orthophosphate (Pi).[14][15] This reaction is often biologically irreversible and serves to drive biosynthetic reactions, such as DNA and RNA synthesis, in the forward direction.[16] Consequently, TAPP is unsuitable for use in crude cell lysates or any system containing active PPases, as the chelating agent would be rapidly degraded. Its use is likely restricted to assays with purified components known to be free of PPase activity.

1.3.2. The Role of the Tetraammonium Counter-ion: The "tetraammonium" component means the buffer will contain a high concentration of ammonium ions (NH₄⁺). While ammonium hydroxide and its conjugate acid can form a buffer system in the alkaline range (pKa ~9.25)[17][18], ammonium ions are not inert. They can influence enzyme kinetics and stability, sometimes in an inhibitory fashion.[19] For example, ammonium sulfate is known to affect the activity of various hydrolytic enzymes.[19] Therefore, any experimental design using TAPP must include controls to assess the specific effect of ammonium ions on the system under study.

Section 2: Investigational Applications & Protocols

The following sections outline potential, investigational uses for TAPP. These protocols are designed as a starting point for validation and must be optimized for each specific application.

Application: Selective Cation Control in Purified Enzyme Systems

Rationale: Many enzymes, particularly polymerases and kinases, have an absolute requirement for Mg²⁺ but are strongly inhibited by trace contaminants of other divalent cations like Ca²⁺ or heavy metals. Due to its moderate affinity, TAPP could theoretically be used at a concentration that sequesters the more strongly-binding inhibitory ions while leaving sufficient free Mg²⁺ for enzymatic activity.

Experimental Workflow:

Figure 2: Workflow for evaluating TAPP's effect on an enzyme assay.

Section 3: Detailed Methodologies

Protocol 3.1: Preparation of a 1 M Tetraammonium Pyrophosphate Stock Solution (pH 7.5)

Materials:

-

Tetraammonium Pyrophosphate (FW: 246.10 g/mol )

-

High-purity water (e.g., Milli-Q)

-

Concentrated HCl or NaOH for pH adjustment

-

Calibrated pH meter

Procedure:

-

Weigh 24.61 g of tetraammonium pyrophosphate.

-

Add to a beaker containing ~80 mL of high-purity water.

-

Stir continuously on a magnetic stir plate until fully dissolved. The compound is hygroscopic and should be stored in a dry place.[20]

-

Once dissolved, transfer the solution to a 100 mL volumetric flask.

-

Carefully adjust the pH to 7.5 using concentrated HCl (to lower pH) or NaOH (to raise pH). Be aware that TAPP has buffering capacity, so titrate slowly.[21]

-

Bring the final volume to 100 mL with high-purity water.

-

Sterile-filter through a 0.22 µm filter into a sterile container.

-

Store at 4°C. The stability of the solution should be monitored, although pyrophosphate is stable in the absence of enzymatic catalysis.[6]

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[20][22][23][24][25] Handle the powder in a well-ventilated area or fume hood to avoid dust inhalation.[20]

Protocol 3.2: Determining Metal Chelation Stoichiometry via Conductimetric Titration

This protocol allows for the empirical validation of TAPP's chelation capacity for a specific metal ion of interest.[9] As a metal ion solution is titrated into the TAPP solution, the formation of the metal-pyrophosphate complex will cause a change in the solution's conductivity. The endpoint, indicating the stoichiometry of the complex, is identified by a sharp change in the slope of the conductivity plot.

Materials:

-

0.01 M TAPP solution (prepared from the stock in Protocol 3.1)

-

0.1 M solution of the metal salt to be tested (e.g., MgCl₂, CaCl₂, ZnCl₂)

-

Conductivity meter and probe

-

Burette (10 mL)

-

Large beaker (e.g., 500 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Add 200 mL of the 0.01 M TAPP solution to the beaker.

-

Place the beaker on the magnetic stirrer, add the stir bar, and begin stirring at a moderate speed.

-

Immerse the conductivity probe in the solution, ensuring it does not interfere with the stir bar.

-

Record the initial conductance of the solution.

-

Fill the burette with the 0.1 M metal salt solution.

-

Add the metal salt solution in small, precise increments (e.g., 0.20 mL).

-

After each addition, allow the reading to stabilize and record the conductance and the total volume of titrant added.

-

Continue the titration well past the expected equivalence point.

-

Plot the measured conductance (Y-axis) versus the volume of metal salt solution added (X-axis).

-

The plot will show two or more linear regions. Extrapolate these lines to find their intersection point(s). These points correspond to the stoichiometric ratios of the metal-ligand complexes being formed (e.g., 1:1, 1:2).[9]

Protocol 3.3: Model Protocol for TAPP in a Kinase Assay

This protocol provides a template for assessing if TAPP can rescue the activity of a Mg²⁺-dependent kinase from inhibition by contaminating Ca²⁺.

Reaction Components:

-

Enzyme: A purified, Mg²⁺-dependent kinase (known to be free of PPase activity).

-

Substrate: The specific peptide or protein substrate for the kinase.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactors: 10 mM MgCl₂, 1 mM ATP.

-

Chelators: 1 mM TAPP (from stock), 1 mM EDTA (as a control).

-

Inhibitor: 1 mM CaCl₂.

Procedure (setup on ice):

-

Prepare a master mix containing the Tris-HCl buffer, ATP, and substrate.

-

Set up five reaction tubes as described in the table below. The volumes are for a final reaction volume of 50 µL.

| Tube | Master Mix (µL) | H₂O (µL) | MgCl₂ (µL) | CaCl₂ (µL) | TAPP (µL) | EDTA (µL) | Enzyme (µL) |

| 1. Max Activity | 25 | 14 | 5 | 0 | 0 | 0 | 1 |

| 2. EDTA Control | 25 | 9 | 5 | 0 | 0 | 5 | 1 |

| 3. Ca²⁺ Inhibition | 25 | 9 | 5 | 5 | 0 | 0 | 1 |

| 4. TAPP Rescue | 25 | 4 | 5 | 5 | 5 | 0 | 1 |

| 5. TAPP Effect | 25 | 9 | 5 | 0 | 5 | 0 | 1 |

-

Pre-incubate the tubes for 5 minutes at room temperature to allow chelation to occur.

-

Initiate the reaction by adding the enzyme to each tube.

-

Incubate at the enzyme's optimal temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

-

Terminate the reaction using an appropriate method (e.g., adding a stop solution containing a high concentration of EDTA, or heat inactivation).

-

Quantify the product formation using a suitable method (e.g., phosphospecific antibody in a Western blot, or a commercial ADP-Glo™ Kinase Assay).

Expected Outcomes:

-

Tube 1 vs. 2: Tube 1 should show high activity, while Tube 2 (EDTA) should show very low or no activity, demonstrating the assay's dependence on a free divalent cation.

-

Tube 1 vs. 3: Tube 3 (Ca²⁺) should show significantly reduced activity compared to Tube 1, confirming Ca²⁺ inhibition.

-

Tube 3 vs. 4: If TAPP is effective, Tube 4 (TAPP Rescue) should show higher activity than Tube 3, indicating that TAPP sequestered the inhibitory Ca²⁺ without critically depleting the necessary Mg²⁺.

-

Tube 1 vs. 5: Comparing these tubes reveals any direct inhibitory or activating effect of TAPP or the ammonium ions on the enzyme itself.

Section 4: Conclusion and Future Outlook

Tetraammonium pyrophosphate presents a complex profile as a potential biochemical reagent. Its utility is not as a broad-spectrum replacement for EDTA but as a specialized tool for niche applications where moderate, rather than overwhelming, chelation is required. Its primary advantages are its differing affinity profile for divalent cations compared to EDTA and its simple inorganic nature.

However, its application is severely constrained by two key factors: its rapid degradation by ubiquitous inorganic pyrophosphatases and the potential for ammonium ions to interfere with enzymatic processes. Therefore, TAPP should only be considered for use in highly defined, purified systems where these confounding factors can be definitively excluded or controlled for.

The protocols and principles outlined in this guide provide a foundational framework for any researcher wishing to explore the use of TAPP. Rigorous validation, including comprehensive controls as detailed in Protocol 3.3, is not merely recommended but essential for generating credible and interpretable data. Future work may involve synthesizing pyrophosphate analogues resistant to hydrolysis to create a more stable and broadly applicable class of moderate-affinity chelators.

References

-

Raja, K. C., et al. (1981). Studies of human cells have identified two forms of the enzyme, one localized to the cytosol and the other to the mitochondrial matrix. Reactome. Available at: [Link]

-

Wikipedia. (n.d.). Pyrophosphate. Available at: [Link]

-

Baykov, A. A., et al. (2013). Inorganic Pyrophosphatases: Study of Interest. Scientific Research Publishing. Available at: [Link]

-

Chattopadhyay, M., et al. (2018). Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction. Nucleic Acids Research, 46(12), 5875–5885. Available at: [Link]

-

University of California, Davis. (n.d.). Chemical Kinetics. Available at: [Link]

-

Mistry, D., & Powles, N. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry, 11(35), 5889-5895. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Chelator: EGTA vs. EDTA in Research. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.5: Interaction of Pyrophosphate with Metal ions. Available at: [Link]

-

Harris, M. E., & Herschlag, D. (2009). Enhancement of the Rate of Pyrophosphate Hydrolysis by Nonenzymatic Catalysts and by Inorganic Pyrophosphatase. Journal of the American Chemical Society, 131(41), 14797–14805. Available at: [Link]

-

Bertagnolli, B. L., et al. (1988). Kinetic studies on the activation of pyrophosphate-dependent phosphofructokinase from mung bean by fructose 2,6-bisphosphate and related compounds. Archives of Biochemistry and Biophysics, 267(1), 217-226. Available at: [Link]

-

Klewicki, J. K., & Morgan, J. J. (1998). Kinetic Behavior of Mn(III) Complexes of Pyrophosphate, EDTA, and Citrate. Environmental Science & Technology, 32(19), 2916-2922. Available at: [Link]

-

Patsnap. (2025). How ammonium hydroxide affects enzymatic activity. Patsnap Eureka. Available at: [Link]

-

Reddit. (2024). Replace EDTA with greener alternative? : r/chemistry. Available at: [Link]

-

Gray, M. J., et al. (2020). Polyphosphate Functions In Vivo as an Iron Chelator and Fenton Reaction Inhibitor. mBio, 11(4), e01524-20. Available at: [Link]

-

Moe, O. A., Jr., & Wiest, S. A. (1977). Determination of stability constants for zinc-pyrophosphate complexes. Analytical Biochemistry, 77(1), 73-78. Available at: [Link]

-

Matus, G. L., et al. (2016). Pyrophosphate Stimulates Differentiation, Matrix Gene Expression and Alkaline Phosphatase Activity in Osteoblasts. PLOS ONE, 11(10), e0163530. Available at: [Link]

-

Quora. (2023). Why is thiamine pyrophosphate important in a named enzyme reaction? Available at: [Link]

-

Johnson, K. A. (2013). Real-time Measurement of Pyrophosphate Release Kinetics. Biophysical Journal, 104(2), 52a. Available at: [Link]

-

University of Puerto Rico at Mayagüez. (2012). Material Safety Data Sheet - Ammonium dihydrogen phosphate. Available at: [Link]

-

Guan, Z. W., et al. (1991). Binding of phosphonate chelating agents and pyrophosphate to apotransferrin. The Journal of Biological Chemistry, 266(20), 13242-13247. Available at: [Link]

-

ResearchGate. (2022). Can I substitute EGTA for EDTA in calcium influx (Fluo 4-AM) evaluation using flow cytometry technique? Available at: [Link]

-

Opheim, D. J. (1979). Effect of ammonium ions on activity of hydrolytic enzymes during sporulation of yeast. Journal of Bacteriology, 138(3), 1042-1045. Available at: [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Available at: [Link]

-

Lambert, S. M., & Watters, J. I. (1957). The Complexes of Pyrophosphate Ion with Alkali Metal Ions. Journal of the American Chemical Society, 79(21), 5606-5608. Available at: [Link]

-

Oreate AI Blog. (2026). Understanding the Differences Between EDTA and EGTA. Available at: [Link]

-

IntechOpen. (2021). Stability of Metal Complexes. Available at: [Link]

-

Patsnap. (2025). Ammonium hydroxide as a pH buffer in biochemical assays. Patsnap Eureka. Available at: [Link]

-

Loba Chemie. (n.d.). TETRASODIUM PYROPHOSPHATE ANHYDROUS EXTRA PURE. Available at: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - tetra-SODIUM PYROPHOSPHATE. Available at: [Link]

-

Zhang, Y., et al. (2019). Application of ammonium bicarbonate buffer as a smart microenvironmental pH regulator of immobilized cephalosporin C acylase catalysis in different reactors. Biotechnology Progress, 35(5), e2846. Available at: [Link]

-

Herschlag Lab, Stanford University. (n.d.). The Effect of Divalent Metal Ions on the Rate and Transition-State Structure of Phosphoryl-Transfer Reactions. Available at: [Link]

-

SciSpace. (n.d.). Stability of Metal Complexes. Available at: [Link]

-

Heikinheimo, P., et al. (1996). The structural basis for pyrophosphatase catalysis. Structure, 4(12), 1491-1508. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chelating agents in biological systems. Available at: [Link]

-

A. B. Enterprises. (n.d.). TETRASODIUMPYROPHOSPHATE. Available at: [Link]

-

takeitglobal. (n.d.). Tetrasodium Pyrophosphate / TSPP 焦磷酸四钠 - Sequestrant / Buffering Agent. Available at: [Link]

-

International Journal of Creative Research Thoughts. (2025). “The Role Of Chelating Agent In Medical Inorganic Chemistry”. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Understanding the Differences Between EDTA and EGTA - Oreate AI Blog [oreateai.com]

- 4. atamankimya.com [atamankimya.com]

- 5. takeitglobal.my [takeitglobal.my]

- 6. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 8. ijcrt.org [ijcrt.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. Determination of stability constants for zinc-pyrophosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. Pyrophosphate hydrolysis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Inorganic Pyrophosphatases: Study of Interest [scirp.org]

- 16. Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ammonium hydroxide as a pH buffer in biochemical assays [eureka.patsnap.com]

- 18. msesupplies.com [msesupplies.com]

- 19. Effect of ammonium ions on activity of hydrolytic enzymes during sporulation of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. Introduction of Tetrasodium pyrophosphate_Chemicalbook [chemicalbook.com]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. uprm.edu [uprm.edu]

- 24. lobachemie.com [lobachemie.com]

- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]

Application Notes and Protocols for Employing Tetraammonium Pyrophosphate as a Buffering Agent in Biological Research

Abstract